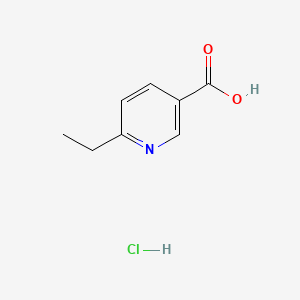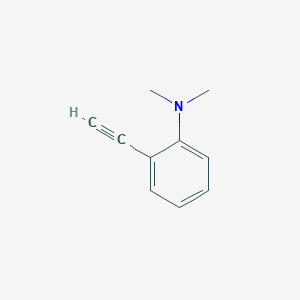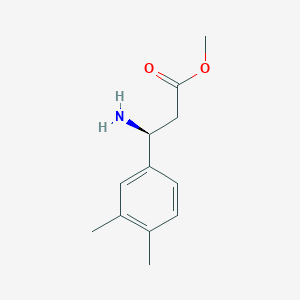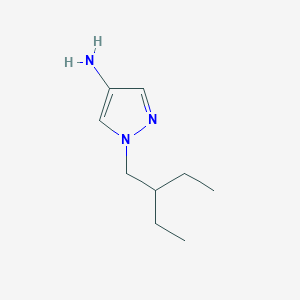![molecular formula C10H17F3N2O5S B13541853 (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a butanoic acid moiety, combined with trifluoroacetic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through a series of reactions, including amination and protection of functional groups.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the protected amino acid.
Coupling with Trifluoroacetic Acid: The final step involves the coupling of the synthesized intermediate with trifluoroacetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce secondary or tertiary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to natural amino acids makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions allows for the efficient synthesis of various products.
作用机制
The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in signaling pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-[2-(methylsulfanyl)phenyl]ethan-1-ol: This compound shares the methylsulfanyl group but differs in its overall structure and functional groups.
2-Hydroxy-2-methylpropiophenone: Although structurally different, this compound also contains a methyl group and is used in similar chemical reactions.
2-Thiophenemethylamine: This compound contains a thiophene ring and an amino group, making it chemically similar in some aspects.
Uniqueness
What sets (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoic acid apart from similar compounds is its combination of functional groups, which allows for a broader range of chemical reactions and biological interactions. Its trifluoroacetic acid component also enhances its stability and reactivity in various applications.
属性
分子式 |
C10H17F3N2O5S |
|---|---|
分子量 |
334.31 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(9)7(11)10-6(8(12)13)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m0./s1 |
InChI 键 |
OWNGUDLABURLFC-GEMLJDPKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



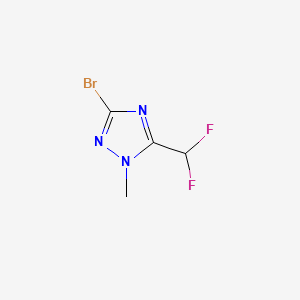
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
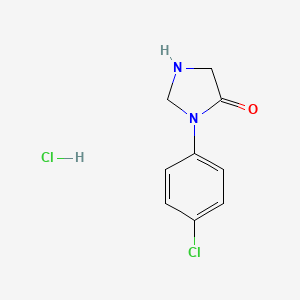
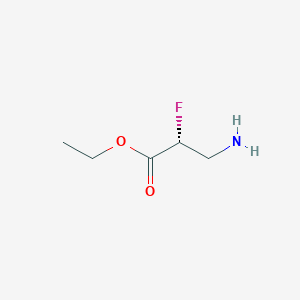
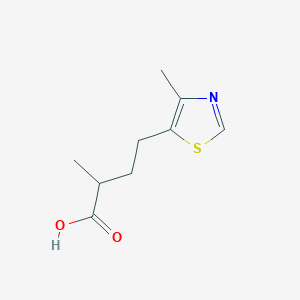
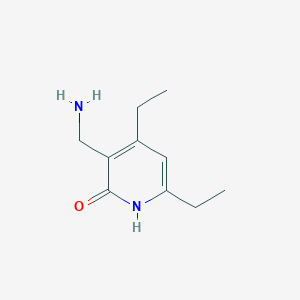
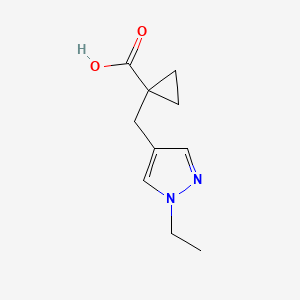
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

